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Compound of Interest

Compound Name: YK-2-69

Cat. No.: B13838520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of YK-2-69, a potent and highly selective inhibitor of dual-

specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). All quantitative data is

presented in structured tables for ease of comparison, and detailed methodologies for key

experiments are provided. The guide also includes mandatory visualizations of signaling

pathways and experimental workflows using Graphviz.

Chemical Structure and Properties
YK-2-69 is a small molecule inhibitor identified through structure-based virtual screening and

subsequent chemical optimization. Its chemical identity and key properties are summarized

below.
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Property Value

IUPAC Name

(6-((4-(2-(dimethylamino)benzo[d]thiazol-6-yl)-5-

fluoropyrimidin-2-yl)amino)pyridin-3-yl)(4-

ethylpiperazin-1-yl)methanone

CAS Number 2619846-89-6

Molecular Formula C₂₅H₂₇FN₈OS

Molecular Weight 506.60 g/mol

SMILES

O=C(C1=CN=C(C=C1)NC=2N=CC(F)=C(N2)C=

3C=CC=4N=C(SC4=C3)N(C)C)N5CCN(CC)CC

5

Physicochemical Properties

Property Value Reference

Appearance Solid [1]

Solubility 10 mM in DMSO [1]

Storage (Solid)
-20°C for 12 months; 4°C for 6

months
[1]

Storage (In Solvent)
-80°C for 6 months; -20°C for 1

month
[2][3]

Biological Activity and Mechanism of Action
YK-2-69 is a highly potent and selective inhibitor of DYRK2, a serine/threonine kinase

implicated in various cellular processes and increasingly recognized as a therapeutic target in

oncology, particularly prostate cancer.

Kinase Inhibitory Profile
YK-2-69 demonstrates nanomolar potency against DYRK2 and significant selectivity over other

members of the DYRK kinase family.
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Kinase Target IC₅₀ (nM)

DYRK2 9

DYRK1B 542

DYRK1A >1,000

DYRK3 >1,000

DYRK4 >1,000

Data sourced from Probechem Biochemicals.

Mechanism of Action
YK-2-69 functions as an ATP-competitive inhibitor of DYRK2. Co-crystal structure analysis

(PDB ID: 7EJV) reveals that YK-2-69 occupies the ATP-binding pocket of DYRK2, where it

forms specific interactions with key amino acid residues, notably Lys-231 and Lys-234. This

binding prevents the phosphorylation of downstream substrates by DYRK2.

DYRK2 Signaling Pathway Inhibition
DYRK2 is known to play a role in cell cycle progression, apoptosis, and the epithelial-

mesenchymal transition (EMT). By inhibiting DYRK2, YK-2-69 disrupts these signaling

cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells. One of the key

downstream targets of DYRK2 is the 4E-binding protein 1 (4E-BP1), whose phosphorylation is

inhibited by YK-2-69.
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DYRK2 signaling pathway and the inhibitory action of YK-2-69.

Pharmacokinetics and Safety Profile
Pharmacokinetic studies in Sprague-Dawley rats have demonstrated favorable druggability of

YK-2-69.

Pharmacokinetic Parameters of YK-2-69 in Rats
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Administrat
ion

Dose
(mg/kg)

t₁/₂ (h)
Cₘₐₓ
(ng/mL)

AUC₀-∞
(h*ng/mL)

Bioavailabil
ity (F%)

Intravenous

(IV)
2 3 974 1503 -

Oral (PO) 10 5 674 8384 56

Data sourced from Yuan K, et al. Nat Commun. 2022.

In terms of safety, YK-2-69 has shown a favorable profile with a maximum tolerable dose of

over 10,000 mg/kg in mice.

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of YK-2-69 are

provided below.

Synthesis of YK-2-69
A detailed, step-by-step synthesis protocol for YK-2-69 is not publicly available in the cited

literature. However, the synthesis of analogous compounds has been described to involve key

steps such as Suzuki coupling and Buchwald-Hartwig coupling reactions. The general synthetic

strategy for related compounds involves the coupling of a boronic acid or ester intermediate

with a halogenated pyrimidine, followed by a subsequent coupling with an amine.

DYRK2 Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

based assay to determine the IC₅₀ of YK-2-69 against DYRK2.

Materials:

DYRK2 enzyme

LanthaScreen™ Eu-anti-Tag Antibody
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Kinase Tracer 236

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

YK-2-69 stock solution in DMSO

384-well assay plates

Procedure:

Prepare a serial dilution of YK-2-69 in DMSO. Further dilute the compounds in Kinase Buffer

A to achieve the desired final concentrations.

Add 4 µL of the diluted YK-2-69 or DMSO vehicle control to the wells of a 384-well plate.

Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 8 µL to each well.

Prepare a 4X tracer solution in Kinase Buffer A and add 4 µL to each well.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and

615 nm following excitation at 340 nm.

Calculate the emission ratio (665/615) and plot the percent inhibition against the logarithm of

the inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response

curve.

Cell Proliferation Assay (Clonogenic Assay for DU145
Cells)
This protocol outlines a method to assess the long-term effect of YK-2-69 on the proliferation

and survival of DU145 prostate cancer cells.

Materials:

DU145 human prostate carcinoma cells
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

YK-2-69 stock solution in DMSO

Trypsin-EDTA

Phosphate-buffered saline (PBS)

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

6-well cell culture plates

Procedure:

Culture DU145 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

Harvest sub-confluent cells using trypsin-EDTA and resuspend in complete medium.

Seed the cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach

overnight.

Treat the cells with various concentrations of YK-2-69 or DMSO vehicle control.

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the

respective treatments every 3-4 days.

After the incubation period, wash the colonies with PBS.

Fix the colonies with methanol for 15 minutes.

Stain the colonies with crystal violet solution for 20 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

Calculate the plating efficiency and survival fraction for each treatment group relative to the

vehicle control.
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In Vivo Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using DU145

cells to evaluate the in vivo anti-tumor efficacy of YK-2-69.
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Cell Preparation

Tumor Implantation

Treatment and Monitoring

Endpoint Analysis

Culture DU145 cells

Harvest and count cells

Resuspend in Matrigel/PBS

Subcutaneous injection of cells

Athymic nude mice (6-8 weeks old)

Monitor tumor growth

Randomize mice into groups

Administer YK-2-69 or vehicle (p.o.)

Measure tumor volume and body weight

Euthanize mice

At study endpoint

Excise and weigh tumors

Histology, IHC, Western Blot

Click to download full resolution via product page

Experimental workflow for in vivo assessment of YK-2-69.
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Procedure:

Cell Preparation: Culture DU145 cells and harvest them during the exponential growth

phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x

10⁷ cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8

week old male athymic nude mice.

Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. When the

average tumor volume reaches approximately 100-150 mm³, randomize the mice into

treatment and control groups.

Drug Administration: Administer YK-2-69 orally at the desired dose (e.g., 100 mg/kg) daily.

The control group receives the vehicle.

Monitoring: Measure tumor dimensions with calipers and calculate the tumor volume

(Volume = (Width² x Length) / 2) two to three times per week. Monitor the body weight of the

mice as an indicator of toxicity.

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record

their weight. The tumors can then be processed for further analysis, such as histology (H&E

staining), immunohistochemistry (e.g., for Ki-67), and western blotting to assess target

modulation.

Conclusion
YK-2-69 is a valuable research tool for investigating the biological roles of DYRK2. Its high

potency, selectivity, and favorable pharmacokinetic properties make it a promising lead

compound for the development of novel therapeutics for prostate cancer and other diseases

where DYRK2 is implicated. This guide provides a comprehensive summary of its

characteristics and the methodologies for its study, serving as a valuable resource for the

scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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